5-Chloro-2-methyl-4-nitroaniline molecular structure and formula
5-Chloro-2-methyl-4-nitroaniline molecular structure and formula
A Technical Guide to 5-Chloro-2-methyl-4-nitroaniline
For: Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methyl-4-nitroaniline is a substituted aromatic amine that serves as a crucial intermediate in organic synthesis. Its molecular structure, featuring chloro, methyl, nitro, and amino functional groups, makes it a versatile building block for the synthesis of a wide range of more complex molecules. It is particularly valuable in the development of dyes, pigments, and pharmaceutical compounds. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed synthesis protocols, and essential safety information.
Molecular Structure and Formula
The chemical identity of 5-Chloro-2-methyl-4-nitroaniline is defined by its specific arrangement of atoms. The IUPAC name for this compound is 5-chloro-2-methyl-4-nitroaniline.
Physicochemical Properties
A summary of the key physical and chemical properties of 5-Chloro-2-methyl-4-nitroaniline is presented below. These properties are essential for its handling, application in reactions, and purification.
| Property | Value | Reference(s) |
| CAS Number | 13852-51-2 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.60 g/mol | [1] |
| Appearance | Light yellow to yellow solid/powder | [3][4] |
| Melting Point | 164-167 °C | [1][2][4][5] |
| Boiling Point | 375.2 ± 37.0 °C (Predicted) | [4] |
| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [1][4] |
| Flash Point | 162.2°C | [3] |
| pKa | -0.13 ± 0.14 (Predicted) | [3][4] |
| Storage | Keep in a dark place, inert atmosphere, room temperature | [3][4] |
Spectral Data
Characterization of 5-Chloro-2-methyl-4-nitroaniline is typically achieved through various spectroscopic methods. While specific spectra can vary based on the solvent and instrument used, techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are standard for confirming the structure and purity of the compound[6]. Researchers are advised to perform their own analytical characterization to validate the material for their specific applications.
Experimental Protocols
This section provides a detailed methodology for the synthesis of 5-Chloro-2-methyl-4-nitroaniline, adapted from established laboratory procedures[7]. It also includes a protocol for a subsequent reaction, illustrating its utility as a chemical intermediate.
Synthesis of 5-Chloro-2-methyl-4-nitroaniline
The synthesis is a three-step process starting from 2-methyl-5-chloroaniline.
Step 1: Acetylation of 2-methyl-5-chloroaniline [7]
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To a 250 mL three-neck flask, add 14.2 g of 2-methyl-5-chloroaniline, 120 mL of 60% acetic acid, and 16.5 mL of acetic anhydride.
-
Heat the mixture with stirring at 70-75°C for 1.5 hours.
-
Pour the reaction mixture into a five-fold volume of a 10% NaCl ice-water solution.
-
Disperse the precipitate, collect by filtration, and dry to obtain white N-acetyl-2-methyl-5-chloroaniline.
-
Expected Yield: ~99%; Melting Point: 135-136°C.
Step 2: Nitration of N-acetyl-2-methyl-5-chloroaniline [7]
-
Place 14.7 g of the N-acetyl-2-methyl-5-chloroaniline from Step 1 into a 250 mL three-neck flask.
-
Add 45 mL of glacial acetic acid and 58 mL of concentrated sulfuric acid.
-
Heat the mixture to 40°C and stir until all solids are dissolved.
-
Cool the solution to room temperature and slowly add 21 mL of nitric acid.
-
Stir the reaction at room temperature for 2 hours.
-
Pour the reaction mixture into a five-fold volume of ice water to precipitate the product.
-
Disperse, filter, and wash the product with water until the pH is ~5.
-
Dry the product to obtain light yellow N-acetyl-5-chloro-2-methyl-4-nitroaniline.
-
Expected Yield: ~95%.
Step 3: Hydrolysis to 5-Chloro-2-methyl-4-nitroaniline [7]
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Place 11.4 g of the nitrated product from Step 2 into a 250 mL three-neck flask.
-
Add 110 mL of a 20% NaOH solution.
-
Heat the mixture at 95-98°C for 2 hours to facilitate hydrolysis.
-
Cool the mixture to 50°C and neutralize to pH 7 with a 1:1 hydrochloric acid solution.
-
Cool further, collect the precipitate by filtration, and dry.
-
The final product is yellow 5-Chloro-2-methyl-4-nitroaniline.
-
Expected Yield: ~87%.
Application Example: Reduction to 2-methyl-5-chloro-1,4-phenylenediamine[7]
This protocol demonstrates the use of 5-Chloro-2-methyl-4-nitroaniline as a precursor for other valuable intermediates.
-
In a 250 mL three-neck flask, add 12 g of iron powder, 30 mL of water, and 5 mL of hydrochloric acid. Heat the mixture to boiling.
-
Add 20 g of 5-Chloro-2-methyl-4-nitroaniline and 110 mL of ethanol.
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Reflux the mixture for 2.5 hours.
-
Adjust the pH to ~7 with a 20% NaOH solution.
-
Filter the hot mixture and cool the filtrate to crystallize the product.
-
The resulting brownish-gray solid is 2-methyl-5-chloro-1,4-phenylenediamine.
-
Expected Yield: ~86%; Purity by HPLC: >98%.
Safety and Handling
5-Chloro-2-methyl-4-nitroaniline requires careful handling due to its potential health hazards. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Hazard Information | Details | Reference(s) |
| Signal Word | Warning | [5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |
| Handling | Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area. | [8][9][10] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. | [8][10] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5][8][9][10] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [8][10] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [8][10] |
| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection. | [8][10] |
References
- 1. 5-Chloro-2-methyl-4-nitroaniline Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 2. 5-Chloro-2-methyl-4-nitroaniline | 13852-51-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 5-Chloro-2-methyl-4-nitroaniline CAS#: 13852-51-2 [amp.chemicalbook.com]
- 5. 5-Chloro-2-methyl-4-nitroaniline, CAS No. 13852-51-2 - iChemical [ichemical.com]
- 6. 5-Chloro-2-methyl-4-nitroaniline(13852-51-2) 1H NMR spectrum [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
